molecular formula C9H8Br2 B3388081 1,6-Dibromo-2,3-dihydro-1H-indene CAS No. 858224-98-3

1,6-Dibromo-2,3-dihydro-1H-indene

Cat. No.: B3388081
CAS No.: 858224-98-3
M. Wt: 275.97
InChI Key: PHVPRXZBSMDAGD-UHFFFAOYSA-N
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Description

1,6-Dibromo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H8Br2. It is a derivative of indene, a bicyclic hydrocarbon, where two bromine atoms are substituted at the 1 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-2,3-dihydro-1H-indene can be synthesized through the bromination of 2,3-dihydro-1H-indene. The reaction typically involves the use of bromine (Br2) in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dibromo-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-dibromo-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dibromoindane: Similar in structure but lacks the dihydro functionality.

    1-Bromo-2,3-dihydro-1H-indene: Contains only one bromine atom, leading to different reactivity and applications.

    4-Bromo-1-indanone: A ketone derivative with distinct chemical properties.

Uniqueness

1,6-Dibromo-2,3-dihydro-1H-indene is unique due to the presence of two bromine atoms at specific positions, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and mechanistic studies in organic chemistry .

Properties

IUPAC Name

1,6-dibromo-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPRXZBSMDAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702621
Record name 1,6-Dibromo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858224-98-3
Record name 1,6-Dibromo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dibromo-2,3-dihydro-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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